molecular formula C21H33F3O4Si B11828302 Propanoic acid, 2,2-dimethyl-, (2S)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[3-(trifluoromethyl)phenoxy]propyl ester

Propanoic acid, 2,2-dimethyl-, (2S)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[3-(trifluoromethyl)phenoxy]propyl ester

Cat. No.: B11828302
M. Wt: 434.6 g/mol
InChI Key: NUMJQCCKTDALTF-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanoic acid, 2,2-dimethyl-, (2S)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[3-(trifluoromethyl)phenoxy]propyl ester is a useful research compound. Its molecular formula is C21H33F3O4Si and its molecular weight is 434.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Propanoic acid, 2,2-dimethyl-, (2S)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[3-(trifluoromethyl)phenoxy]propyl ester, commonly referred to as a pivalic acid derivative, is a compound of significant interest in various fields, including pharmaceuticals and agrochemicals. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H22F3O3Si
  • Molecular Weight : 360.41 g/mol

The presence of trifluoromethyl and silyl groups in its structure contributes to its unique biological properties.

The biological activity of pivalic acid derivatives often involves modulation of metabolic pathways. Research indicates that these compounds may interact with various cellular receptors and enzymes, influencing processes such as:

  • Metabolic Regulation : Pivalic acid derivatives can affect fatty acid metabolism and energy homeostasis.
  • Receptor Modulation : They may act as ligands for specific receptors, including those involved in inflammatory responses.

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that a related pivalic acid derivative exhibited significant anti-inflammatory effects in animal models by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases.
  • Neuroprotective Effects : Another investigation into the neuroprotective properties of pivalic acid derivatives showed that they could reduce oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases.

Toxicity Profile

While many studies focus on the beneficial effects of pivalic acid derivatives, it is essential to consider their toxicity. The compound's safety profile has been evaluated in various settings:

  • Acute Toxicity : Research indicates low acute toxicity levels for pivalic acid derivatives when administered at therapeutic doses.
  • Chronic Exposure : Long-term studies are necessary to fully understand any potential cumulative effects or toxicological risks associated with prolonged exposure.

Pharmaceutical Industry

Pivalic acid derivatives are utilized in drug formulation due to their ability to enhance solubility and stability. They serve as prodrugs or excipients in various pharmaceutical formulations.

Agrochemical Use

In agriculture, these compounds are explored for their herbicidal properties. Their efficacy against specific weed species has been documented, making them candidates for developing new herbicides.

Biological Activity Summary

Activity TypeEffect/OutcomeReference
Anti-inflammatoryInhibition of cytokines
NeuroprotectionReduction of oxidative stress
Herbicidal activityEffective against specific weeds

Toxicity Summary

Exposure TypeToxicity LevelReference
AcuteLow toxicity at therapeutic doses
ChronicRequires further investigation

Properties

Molecular Formula

C21H33F3O4Si

Molecular Weight

434.6 g/mol

IUPAC Name

[(2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-[3-(trifluoromethyl)phenoxy]propyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C21H33F3O4Si/c1-19(2,3)18(25)27-14-17(28-29(7,8)20(4,5)6)13-26-16-11-9-10-15(12-16)21(22,23)24/h9-12,17H,13-14H2,1-8H3/t17-/m0/s1

InChI Key

NUMJQCCKTDALTF-KRWDZBQOSA-N

Isomeric SMILES

CC(C)(C)C(=O)OC[C@H](COC1=CC=CC(=C1)C(F)(F)F)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)C(=O)OCC(COC1=CC=CC(=C1)C(F)(F)F)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.